molecular formula C23H18O6 B2647804 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate CAS No. 898447-46-6

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate

Cat. No. B2647804
CAS RN: 898447-46-6
M. Wt: 390.391
InChI Key: UFRLQFHSFUFVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C23H18O6 and its molecular weight is 390.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

A study by Halim and Ibrahim (2022) on a compound with a structure related to benzofuran and chromene rings highlighted the synthesis, spectral analysis, and quantum studies of the novel compound. The research focused on the chemical calculations, theoretical electronic absorption spectra, and thermodynamic properties, emphasizing the compound's stability and reactivity based on its structural features (Halim & Ibrahim, 2022).

Structural and Chemical Properties

Another study by Brown et al. (1982) synthesized a cyclopropa[c]benzofuran derivative, illustrating the compound's complex structural features and providing insights into its chemical properties through synthesis from benzofuranol. This research contributes to understanding the structural intricacies and potential reactivity of compounds with benzofuran elements (Brown, Fallon, Gatehouse, Jones, & Rae, 1982).

Modular Synthetic Approaches

Kotha and Solanke (2022) presented a modular approach to synthesizing benzofurans and chromenes, highlighting the versatility and efficiency of combining Claisen rearrangement and ring-closing metathesis. This method provides a strategic pathway for creating complex structures like 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate and its derivatives (Kotha & Solanke, 2022).

Application in Optoelectronics

Ibrahim et al. (2017) investigated a novel furo[3,2-g]chromene derivative, focusing on its DFT band structure calculations, optical, and photoelectrical characterizations. The study provided insights into the electronic properties, absorption spectra, and potential application in optoelectronic devices, suggesting the utility of structurally similar compounds in technological applications (Ibrahim, Halim, Roushdy, Farag, & El-Gohary, 2017).

properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-12-8-19-15(10-18(12)29-23(25)13-6-7-13)16(11-21(24)27-19)20-9-14-4-3-5-17(26-2)22(14)28-20/h3-5,8-11,13H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRLQFHSFUFVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(=O)C3CC3)C(=CC(=O)O2)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl cyclopropanecarboxylate

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